molecular formula C9H7Cl2NO B8523237 2,3-Dichloro-4-methoxybenzyl cyanide CAS No. 213994-78-6

2,3-Dichloro-4-methoxybenzyl cyanide

Cat. No.: B8523237
CAS No.: 213994-78-6
M. Wt: 216.06 g/mol
InChI Key: HWTRFMJYHOISSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-methoxybenzyl cyanide (C₉H₇Cl₂NO, MW: 216.07 g/mol) is a substituted benzyl cyanide derivative featuring two chlorine atoms at the 2- and 3-positions and a methoxy group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals. Its structural complexity and substituent arrangement make it a subject of interest in reactivity studies and toxicological assessments.

Properties

CAS No.

213994-78-6

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

2-(2,3-dichloro-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H7Cl2NO/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3H,4H2,1H3

InChI Key

HWTRFMJYHOISSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2,3-Dichloro-4-methoxybenzyl cyanide and related compounds:

Compound Molecular Formula Molecular Weight Substituents Functional Group Key Applications
This compound C₉H₇Cl₂NO 216.07 2,3-Cl; 4-OCH₃ Benzyl cyanide Synthetic intermediate
4-Methoxybenzyl 2,2,2-Trichloroacetimidate C₁₀H₁₀Cl₃NO₂ 282.55 4-OCH₃; 2,2,2-Cl₃ Trichloroacetimidate Laboratory research (e.g., glycosylation reactions)
Caffeic acid C₉H₈O₄ 180.16 3,4-OH; propenoic acid Carboxylic acid Antioxidant, cosmetics, supplements

Key Observations :

  • Functional Group Reactivity : The cyanide group is more reactive (and toxic) than caffeic acid’s carboxylic acid or the trichloroacetimidate group, necessitating stringent safety protocols .

Toxicity and Handling Considerations

  • Cyanide Release Risk: Unlike 4-methoxybenzyl trichloroacetimidate (non-cyanogenic), this compound may release cyanide ions upon metabolic degradation, requiring adherence to cyanide poisoning management guidelines (e.g., hydroxocobalamin or sodium thiosulfate therapy) .
  • Comparison with Caffeic Acid : Caffeic acid exhibits low toxicity and is widely used in food and cosmetics , whereas the target compound’s cyanide moiety limits its applications to controlled laboratory settings.

Research Findings and Data

Metabolic and Toxicokinetic Data

  • Cyanide Tolerance : Plasma cyanide levels >3 μmol/L correlate with clinical toxicity, necessitating rapid intervention .
  • Antidote Efficacy : Sodium thiosulfate mitigates cyanide toxicity by enhancing conversion to thiocyanate, though its use in pediatric cases may require caution due to heart rate effects .

Stability and Reactivity

  • Hydrolytic Stability : The methoxy group in the target compound may reduce hydrolysis rates compared to hydroxylated analogs like caffeic acid.
  • Thermal Decomposition : Chlorine substituents increase thermal stability but may generate toxic fumes (e.g., HCl, HCN) under extreme conditions.

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